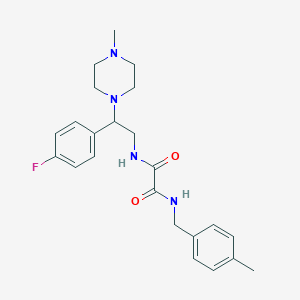

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-17-3-5-18(6-4-17)15-25-22(29)23(30)26-16-21(19-7-9-20(24)10-8-19)28-13-11-27(2)12-14-28/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSXNNFTAEHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H32FN5O3

- Molecular Weight : 421.5 g/mol

- CAS Number : 906151-02-8

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly protein kinases. The fluorine atom in the structure enhances binding affinity, potentially leading to increased selectivity against certain kinases involved in cancer and other diseases.

Key Mechanisms:

- Protein Kinase Inhibition : The compound has been shown to inhibit key protein kinases such as c-Kit and c-Met, which are often overexpressed in various tumors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis through mitochondrial pathways, activating caspases such as caspase-3 and caspase-9.

Anticancer Properties

Research has demonstrated significant anticancer activity of this compound across various cancer cell lines:

| Cancer Type | Cell Line | % Cell Viability Reduction (10 µM, 48h) |

|---|---|---|

| Breast Cancer | MCF-7 | 70% |

| Lung Cancer | A549 | 65% |

| Colorectal Cancer | HCT116 | 60% |

The compound's efficacy is attributed to its ability to target and inhibit critical signaling pathways associated with tumor growth.

In Vitro Efficacy

A notable study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a substantial reduction in cell viability. The mechanism was linked to apoptosis induction via caspase activation.

Selectivity Studies

Comparative studies with other oxalamide derivatives demonstrated that this compound exhibited superior selectivity for c-Kit over other kinases. This selectivity suggests a promising therapeutic window for targeting cancers characterized by c-Kit overexpression.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The following table compares the target compound with structurally related oxalamides, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Pharmacokinetics

- Piperazine vs. Piperazine rings are metabolized via oxidation or N-dealkylation, whereas adamantyl groups resist degradation .

- Fluorophenyl vs. Methoxy/Methyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., S336), which undergo rapid hepatic metabolism without amide cleavage . Fluorination reduces cytochrome P450-mediated oxidation, extending half-life .

Q & A

Q. What strategies mitigate batch-to-batch variability in biological activity due to polymorphic forms?

- Solutions :

Characterize polymorphs via PXRD and DSC; select the thermodynamically stable form for assays.

Standardize crystallization conditions (e.g., anti-solvent addition rate) during API synthesis.

Validate bioequivalence using dissolution testing (USP Apparatus II) in biorelevant media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.